molecular formula C9H10FN B3021423 (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine CAS No. 220349-80-4

(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine

Cat. No. B3021423
CAS RN: 220349-80-4
M. Wt: 151.18 g/mol
InChI Key: GTYFDGYGRFJTKJ-DTWKUNHWSA-N
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Description

(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine, also known as 4-fluorophenylcyclopropaneamine, is an organic compound with a unique structure and a wide range of potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. It is a cyclic amine that is composed of a cyclopropane ring and a phenyl group attached to the nitrogen atom. The compound has been studied extensively in recent years due to its potential applications in medicinal chemistry and pharmacology, as well as its ability to act as a catalyst in various chemical reactions.

Scientific Research Applications

(1R,2S)-2-((1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amineyl)cyclopropan-1-amine has a wide range of potential applications in scientific research. It has been used in the synthesis of various compounds, such as the synthesis of 4-fluoro-2-aminopyridine and 4-fluoro-2-aminopyridine derivatives. In addition, the compound has also been used in the synthesis of various heterocyclic compounds, such as 1,2,3-triazoles and 1,2,4-triazoles. Furthermore, it has been used as a catalyst in the synthesis of various organic compounds, such as 1,2,3-triazoles.

Mechanism of Action

The mechanism of action of (1R,2S)-2-((1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amineyl)cyclopropan-1-amine is not fully understood. However, it is believed that the compound acts as a catalyst in various chemical reactions by forming a cyclic intermediate, which then undergoes a rearrangement to form the desired product. In addition, the compound has been shown to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R,2S)-2-((1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amineyl)cyclopropan-1-amine are not fully understood. However, the compound has been shown to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, the compound has been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using (1R,2S)-2-((1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amineyl)cyclopropan-1-amine in laboratory experiments include its ability to act as a catalyst in various chemical reactions, its ability to act as an inhibitor of certain enzymes, and its anti-inflammatory and analgesic effects. However, the compound is relatively unstable and has a short shelf life, which can limit its use in laboratory experiments.

Future Directions

The potential future directions for (1R,2S)-2-((1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amineyl)cyclopropan-1-amine research include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry and pharmacology. In addition, further research could be conducted on the compound’s ability to act as a catalyst in various chemical reactions, as well as its potential use as an inhibitor of certain enzymes. Finally, further studies could be conducted on the compound’s potential use in the synthesis of various compounds, such as 1,2,3-triazoles and 1,2,4-triazoles.

properties

IUPAC Name

(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-7-3-1-6(2-4-7)8-5-9(8)11/h1-4,8-9H,5,11H2/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYFDGYGRFJTKJ-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60150434
Record name 4-Fluorotranylcypromine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60150434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113516-71-5
Record name 4-Fluorotranylcypromine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113516715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluorotranylcypromine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60150434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a round flask was added [2-(4-fluoro-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester (350 mg) and 4N HCl in 1,4-dioxane (3 mL) for 2 hours. The reaction mixture was concentrated by rotavaping to obtain the crude product of 270 mg as white solid. LC-MS m/e 152 (MH+). The crude product was directly used for next step.
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine
Reactant of Route 2
(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine
Reactant of Route 3
(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine
Reactant of Route 4
(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine
Reactant of Route 5
Reactant of Route 5
(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine
Reactant of Route 6
(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine

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